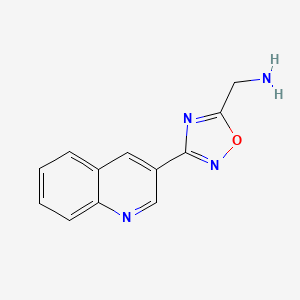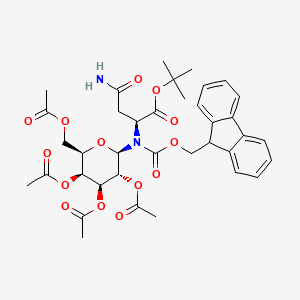
5-Bromo-8-(trifluoromethyl)tetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-(trifluoromethyl)tetralin is an organic compound with the molecular formula C11H10BrF3 It is a derivative of tetralin, a bicyclic hydrocarbon, and features both bromine and trifluoromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)tetralin typically involves the bromination of 8-(trifluoromethyl)tetralin. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and radical initiators.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-(trifluoromethyl)tetralin can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetralin derivatives, while oxidation can introduce ketone or carboxylic acid functionalities.
Aplicaciones Científicas De Investigación
5-Bromo-8-(trifluoromethyl)tetralin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-(trifluoromethyl)tetralin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-8-methyl-tetralin: Similar structure but with a methyl group instead of a trifluoromethyl group.
8-(Trifluoromethyl)tetralin: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-8-(trifluoromethyl)tetralin: Chlorine atom instead of bromine, which can affect the compound’s reactivity and biological activity.
Uniqueness
5-Bromo-8-(trifluoromethyl)tetralin is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C11H10BrF3 |
|---|---|
Peso molecular |
279.10 g/mol |
Nombre IUPAC |
5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
Clave InChI |
YXVLVVBAIHNCIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



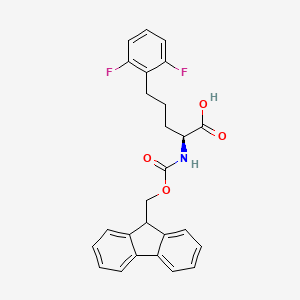
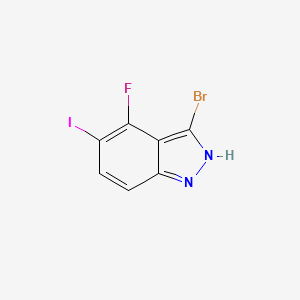
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)
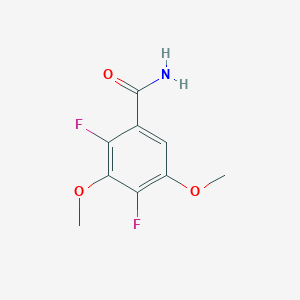


![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
